molecular formula C18H19BrN2O B3571676 1-benzoyl-4-(2-bromobenzyl)piperazine CAS No. 5817-80-1

1-benzoyl-4-(2-bromobenzyl)piperazine

Cat. No.: B3571676
CAS No.: 5817-80-1
M. Wt: 359.3 g/mol
InChI Key: ROWFGICEHRNHMJ-UHFFFAOYSA-N
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Description

Evolution and Significance of the Piperazine (B1678402) Scaffold in Advanced Organic Synthesis and Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the development of modern pharmaceuticals and a versatile building block in organic synthesis. researchgate.netnih.gov Initially recognized for its effectiveness as an anthelmintic agent in the 1950s, the applications of the piperazine scaffold have since expanded dramatically. researchgate.net Its prevalence in drug design is due to a combination of favorable characteristics: the piperazine core is a small, rigid structure that can be easily modified. nih.gov These modifications allow for the fine-tuning of physicochemical properties such as alkalinity, water solubility, and the capacity to form hydrogen bonds, all of which are critical for a drug's pharmacokinetic and pharmacodynamic profile. nih.govmdpi.com

Contextualizing 1-Benzoyl-4-(2-bromobenzyl)piperazine within the Landscape of N-Functionalized Piperazine Derivatives

This compound belongs to the class of N,N'-disubstituted piperazines, where both nitrogen atoms of the piperazine ring are functionalized with different substituents. This specific substitution pattern is a common strategy in medicinal chemistry to explore a wider chemical space and to develop compounds with specific biological targets. researchgate.net The structure of this compound features a benzoyl group on one nitrogen and a 2-bromobenzyl group on the other.

The synthesis of analogous N,N'-disubstituted piperazines, such as 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, typically involves a nucleophilic substitution reaction. mdpi.com In a general procedure, a monosubstituted piperazine, like 1-(4-chlorobenzhydryl)piperazine, is reacted with a substituted benzoyl chloride in the presence of a base like triethylamine (B128534). mdpi.com Similarly, the synthesis of this compound would likely involve the reaction of 1-(2-bromobenzyl)piperazine (B1269321) with benzoyl chloride.

The crystal structure of related compounds, such as 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) and 1-(4-bromobenzoyl)-4-phenylpiperazine (B2813351), reveals that the central piperazine ring typically adopts a chair conformation. nih.goviucr.orgresearchgate.netnih.gov The substituents on the nitrogen atoms are positioned to minimize steric hindrance. The investigation of such crystal structures provides valuable insights into the molecule's three-dimensional arrangement, which is crucial for understanding its interaction with biological targets. researchgate.net

Research Rationale and Objectives for the Comprehensive Investigation of this compound

The rationale for a detailed investigation into this compound stems from the established and diverse biological activities of N,N'-disubstituted piperazine derivatives. The specific combination of a benzoyl and a 2-bromobenzyl group presents an opportunity to explore novel structure-activity relationships.

Key Research Objectives would include:

Synthesis and Characterization: To develop an efficient and scalable synthesis route for this compound and to fully characterize its chemical and physical properties using techniques such as NMR, IR, and mass spectrometry.

Structural Analysis: To determine the single-crystal X-ray structure of the compound to understand its solid-state conformation and intermolecular interactions, which can be compared with related structures like 1-(4-bromobenzoyl)-4-phenylpiperazine. nih.govnih.gov

Exploration of Biological Activity: Given the wide range of activities of piperazine derivatives, a primary objective would be to screen this compound against various biological targets. For instance, many piperazine derivatives exhibit anticancer properties, and this compound could be evaluated for its cytotoxicity against various cancer cell lines. researchgate.netmdpi.com Others have shown potential as T-type calcium channel blockers, suggesting a possible role in analgesia. nih.gov

Structure-Activity Relationship (SAR) Studies: To synthesize a series of analogs by modifying the benzoyl and benzyl (B1604629) rings to understand how these changes affect biological activity. This could involve introducing different substituents on the aromatic rings to probe electronic and steric effects.

The comprehensive study of this compound is therefore a logical step in the ongoing effort to expand the chemical toolbox of piperazine-based compounds for potential therapeutic applications. The findings from such research would contribute to the broader understanding of how structural modifications to the piperazine scaffold influence biological function.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[(2-bromophenyl)methyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O/c19-17-9-5-4-8-16(17)14-20-10-12-21(13-11-20)18(22)15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWFGICEHRNHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360442
Record name SMR000070265
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5817-80-1
Record name SMR000070265
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemo Diversification of 1 Benzoyl 4 2 Bromobenzyl Piperazine

Retrosynthetic Analysis of 1-Benzoyl-4-(2-bromobenzyl)piperazine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning an effective synthesis. hilarispublisher.com This process involves breaking key chemical bonds, known as disconnections, to identify potential precursors. hilarispublisher.com

For this compound, the most logical disconnections are the two carbon-nitrogen (C-N) bonds involving the piperazine (B1678402) nitrogen atoms. Specifically, these are:

The amide C-N bond between the benzoyl group and the piperazine nitrogen (N1).

The benzylic C-N bond between the 2-bromobenzyl group and the other piperazine nitrogen (N4).

These disconnections simplify the complex target molecule into more manageable and readily obtainable building blocks. This approach allows for a convergent synthesis where the two main fragments are prepared separately and then joined to the central piperazine core.

Based on the strategic disconnections, the primary building blocks for the synthesis of this compound are identified. The disconnection of the two C-N bonds points to three key precursors:

Piperazine: A symmetrical diamine that serves as the central scaffold.

Benzoyl Chloride (or Benzoic Acid): The acylating agent required to introduce the benzoyl group.

2-Bromobenzyl Halide (e.g., 2-Bromobenzyl Bromide or Chloride): The alkylating agent needed to attach the 2-bromobenzyl moiety.

Alternatively, a stepwise approach can be envisioned where piperazine is first functionalized with one group, followed by the addition of the second. This leads to key intermediates such as 1-benzoylpiperazine (B87115) or 1-(2-bromobenzyl)piperazine (B1269321) .

Precursor/IntermediateChemical StructureRole in Synthesis
PiperazineC₄H₁₀N₂Central heterocyclic core
Benzoyl ChlorideC₇H₅ClOAcylating agent
2-Bromobenzyl BromideC₇H₆Br₂Alkylating agent
1-BenzoylpiperazineC₁₁H₁₄N₂OIntermediate
1-(2-Bromobenzyl)piperazineC₁₁H₁₅BrN₂Intermediate

Synthetic Routes to this compound

The synthesis of this compound can be achieved through several established methods. The choice of route often depends on the availability of starting materials, desired yield, and scalability. The order of introducing the benzoyl and 2-bromobenzyl groups can be interchanged. However, it is often more strategic to first perform the acylation to form 1-benzoylpiperazine, as the resulting amide is less nucleophilic, which helps prevent undesired side reactions during the subsequent alkylation step.

N-alkylation is a fundamental reaction in the synthesis of substituted piperazines. For introducing the 4-(2-bromobenzyl) group onto the 1-benzoylpiperazine intermediate, two primary strategies are commonly employed: direct alkylation and reductive amination.

Direct N-alkylation involves the reaction of a secondary amine (the N-H of 1-benzoylpiperazine) with an alkyl halide (2-bromobenzyl bromide or chloride) via a nucleophilic substitution reaction. This is a robust and widely used method for forming C-N bonds. researchgate.net

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of base and solvent is crucial for optimizing the reaction conditions and minimizing side products. A common challenge in the direct alkylation of unsubstituted piperazine is controlling the degree of substitution to prevent the formation of the undesired 1,4-disubstituted product. researchgate.netorgsyn.org However, starting with 1-benzoylpiperazine effectively circumvents this issue as one nitrogen is already protected as a less reactive amide.

Table 1: Typical Conditions for Direct N-Alkylation

Reactant AReactant BBaseSolventTemperature
1-Benzoylpiperazine2-Bromobenzyl BromidePotassium Carbonate (K₂CO₃)N,N-Dimethylformamide (DMF)80 °C
1-Benzoylpiperazine2-Bromobenzyl ChlorideTriethylamine (B128534) (Et₃N)Dichloromethane (CH₂Cl₂)Room Temperature
1-Benzoylpiperazine2-Bromobenzyl BromideSodium Hydride (NaH)Tetrahydrofuran (THF)0 °C to Room Temp.

Reductive amination provides an alternative and powerful method for N-alkylation. dntb.gov.ua This two-step, one-pot process involves the reaction of a secondary amine (1-benzoylpiperazine) with an aldehyde (2-bromobenzaldehyde). The initial reaction forms an unstable iminium ion intermediate, which is then reduced in situ by a suitable reducing agent to yield the final tertiary amine product. google.comconsensus.app

This method is often preferred for its high selectivity and the use of mild reducing agents that are tolerant of various functional groups. Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly common and effective reducing agent for this transformation due to its mildness and efficiency.

Table 2: Typical Conditions for Reductive Amination

AmineCarbonyl CompoundReducing AgentSolvent
1-Benzoylpiperazine2-BromobenzaldehydeSodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (CH₂Cl₂)
1-Benzoylpiperazine2-BromobenzaldehydeSodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH)
1-Benzoylpiperazine2-BromobenzaldehydeHydrogen (H₂) with Palladium on Carbon (Pd/C)Ethanol (EtOH)

N-Acylation/Benzoylation Strategies for the 1-Benzoyl moiety

The introduction of the benzoyl group onto the piperazine nitrogen is a critical step in the synthesis of this compound. This transformation, an N-acylation reaction, can be achieved through several reliable methods, primarily involving the reaction of a piperazine precursor with a benzoylating agent.

A widely employed and classical method for N-benzoylation is the reaction of a piperazine derivative with benzoyl chloride. This reaction, often performed under Schotten-Baumann conditions, involves the use of a base to neutralize the hydrogen chloride byproduct formed during the acylation process. wikipedia.orgacsgcipr.orgnih.gov The base is crucial for driving the reaction to completion by preventing the protonation of the unreacted amine, which would render it non-nucleophilic. acsgcipr.org

Commonly, an aqueous solution of an inorganic base like sodium hydroxide is used in a two-phase system with an organic solvent (e.g., dichloromethane or diethyl ether) that dissolves the piperazine substrate and the product. nih.govchemrxiv.org Alternatively, an organic base such as triethylamine or pyridine can be used in an anhydrous organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). Current time information in Pasuruan, ID. Pyridine can sometimes act as a nucleophilic catalyst, enhancing the acylating power of the benzoyl chloride. acsgcipr.org The reaction is typically exothermic and often requires cooling to maintain control and minimize side reactions.

Table 1: Representative Conditions for N-Benzoylation with Benzoyl Chloride
BaseSolvent SystemTemperatureKey Features
Sodium Hydroxide (aq.)Water/Dichloromethane0 °C to Room Temp.Classic Schotten-Baumann; biphasic system. nih.gov
TriethylamineTetrahydrofuran (THF)0 °C to Room Temp.Anhydrous conditions; base acts as an acid scavenger. Current time information in Pasuruan, ID.
PyridineTetrahydrofuran (THF) or Pyridine (neat)0 °CCan act as both a base and a nucleophilic catalyst. acsgcipr.org

An alternative strategy for forming the amide bond involves the coupling of benzoic acid with the piperazine nitrogen, facilitated by a coupling agent such as a carbodiimide. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used. wikipedia.orgnih.gov This method is particularly useful when starting from benzoic acid and is common in peptide synthesis. nih.gov

The reaction proceeds through the activation of the carboxylic acid by the carbodiimide, forming a highly reactive O-acylisourea intermediate. nih.gov This intermediate is then susceptible to nucleophilic attack by the amine nitrogen of the piperazine. To increase efficiency and suppress side reactions, such as the formation of N-acylurea byproducts, additives like 1-hydroxybenzotriazole (HOBt) are often included. wikipedia.org The reaction is typically carried out in aprotic polar solvents like N,N-dimethylformamide (DMF) at room temperature. wikipedia.orglibretexts.org

Table 2: Typical Reagents for Carbodiimide-Mediated Benzoylation
Coupling AgentAdditiveBaseSolvent
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-hydroxybenzotriazole)TriethylamineDMF (N,N-dimethylformamide) wikipedia.org
DCC (N,N'-dicyclohexylcarbodiimide)None or HOBtNot always requiredDCM or DMF nih.gov
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)NoneDIPEA (N,N-Diisopropylethylamine)DMF mdpi.com

Sequential and Convergent Synthesis Approaches

The construction of an unsymmetrically disubstituted piperazine like this compound requires a strategy that allows for the selective introduction of two different groups. This is typically achieved through a stepwise, or sequential, approach.

There are two primary sequential pathways to synthesize the target molecule, starting from unsubstituted piperazine:

Route A: Benzoylation followed by Benzylation. In this approach, piperazine is first mono-benzoylated to form 1-benzoylpiperazine. The electron-withdrawing nature of the benzoyl group deactivates the adjacent nitrogen, reducing the likelihood of a second benzoylation and facilitating mono-substitution. The resulting 1-benzoylpiperazine is then subjected to N-alkylation with 2-bromobenzyl halide (e.g., bromide or chloride) in the presence of a base to yield the final product.

Route B: Benzylation followed by Benzoylation. This route begins with the mono-alkylation of piperazine with a 2-bromobenzyl halide to produce 1-(2-bromobenzyl)piperazine. nih.govresearchgate.net Achieving mono-alkylation can be challenging due to the propensity for di-alkylation. Strategies to favor mono-substitution include using a large excess of piperazine or employing a temporary protecting group on one nitrogen. The intermediate, 1-(2-bromobenzyl)piperazine, is then acylated with benzoyl chloride or coupled with benzoic acid as described in section 2.2.2. wikipedia.org

A known procedure for synthesizing 1-benzylpiperazine, a similar intermediate, involves reacting piperazine and benzyl (B1604629) chloride in the presence of piperazine dihydrochloride, which helps control the reactivity and favors the mono-substituted product. wikipedia.org The resulting 1-benzylpiperazine can then be treated with benzoyl chloride to yield 1-benzoyl-4-benzylpiperazine (B3580706). wikipedia.org This highlights the feasibility of Route B.

Optimizing reaction conditions is crucial for maximizing yield and purity by minimizing side products, such as the symmetrically disubstituted piperazine.

Solvents: The choice of solvent depends on the specific reaction. For Schotten-Baumann reactions, a biphasic water/organic solvent system is common. nih.gov For alkylations and carbodiimide couplings, polar aprotic solvents like DMF, acetonitrile (ACN), or THF are preferred as they effectively dissolve the reactants and facilitate the reaction. wikipedia.orgorganic-chemistry.org

Temperature: N-acylation with benzoyl chloride is often highly exothermic, and reactions are typically initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature to ensure controlled reaction progress and prevent degradation. acsgcipr.org N-alkylation steps may require heating to proceed at a reasonable rate, with temperatures often ranging from room temperature to reflux, depending on the reactivity of the alkylating agent and the nucleophilicity of the piperazine derivative. organic-chemistry.org

Bases/Catalysts: The choice of base is critical. For alkylations, inorganic bases like potassium carbonate (K₂CO₃) are common as they are inexpensive and easily removed. organic-chemistry.org For acylations, organic amines like triethylamine or pyridine are often used. In carbodiimide couplings, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) may be employed. While not typically requiring catalysts in the traditional sense, the use of additives like HOBt in amide couplings or phase-transfer catalysts in biphasic alkylations can significantly improve reaction outcomes. Recent studies have also explored the use of flow chemistry to optimize Schotten-Baumann reactions, which can suppress undesired hydrolysis and improve yield. Current time information in Pasuruan, ID.

Derivatization and Analog Synthesis from this compound

The structure of this compound contains a key functional handle for further chemical modification: the aryl bromide on the benzyl substituent. This group is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of analogs.

Suzuki-Miyaura Coupling: The bromine atom can be replaced with various aryl or heteroaryl groups by reacting the parent compound with a boronic acid or boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃). nih.govnih.gov This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the introduction of complex substituents.

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. organic-chemistry.org This method is useful for synthesizing analogs containing a rigid alkyne linker. Copper-free variants have also been developed to avoid the homocoupling of alkynes. nih.gov

Buchwald-Hartwig Amination: The aryl bromide can be converted to an aryl amine through coupling with a primary or secondary amine, ammonia equivalent, or N-heterocycle. libretexts.orgwikipedia.org This reaction uses a palladium catalyst with specialized phosphine ligands (e.g., XPhos, BINAP) and a strong base (e.g., NaOtBu). acsgcipr.orgwikipedia.org It provides direct access to a wide range of aniline derivatives.

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, again using a palladium catalyst and a base. wikipedia.orgnih.gov This allows for the introduction of vinyl groups and further extension of the molecular framework.

These cross-coupling reactions provide powerful tools for creating chemical diversity from a common intermediate, which is a key strategy in drug discovery and materials science.

Modification of the Benzoyl Moiety

The benzoyl group of this compound can be readily modified to introduce a variety of substituents, thereby altering the steric and electronic properties of the molecule. A common strategy involves the acylation of the parent 4-(2-bromobenzyl)piperazine with a range of substituted benzoyl chlorides. This approach allows for the systematic introduction of different functional groups onto the aromatic ring of the benzoyl moiety.

For instance, a general synthetic route involves the reaction of 1-(4-chlorobenzhydryl)piperazine with various substituted benzoyl chlorides in the presence of a base such as triethylamine in a suitable solvent like dichloromethane. This methodology can be adapted for the synthesis of derivatives of this compound, where the 4-(2-bromobenzyl)piperazine core is reacted with different benzoyl chlorides. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the secondary amine of the piperazine attacks the electrophilic carbonyl carbon of the benzoyl chloride. nih.gov

Table 1: Examples of Substituted Benzoylpiperazine Derivatives Synthesized via Acylation

EntryBenzoyl Chloride SubstituentResulting Compound
14-Nitro1-(4-Nitrobenzoyl)-4-(2-bromobenzyl)piperazine
24-Methoxy1-(4-Methoxybenzoyl)-4-(2-bromobenzyl)piperazine
34-Fluoro1-(4-Fluorobenzoyl)-4-(2-bromobenzyl)piperazine
43-Bromo1-(3-Bromobenzoyl)-4-(2-bromobenzyl)piperazine

The resulting substituted benzoylpiperazine derivatives can be purified using standard techniques such as column chromatography. Spectroscopic methods like IR and NMR are used to confirm the structures, with the appearance of a characteristic amide carbonyl stretch in the IR spectrum and the disappearance of the N-H proton signal in the 1H NMR spectrum. nih.gov

Transformation of the Bromine Substituent for Further Functionalization

The bromine atom on the 2-bromobenzyl moiety serves as a versatile handle for a variety of cross-coupling and substitution reactions, enabling the introduction of diverse chemical entities at this position. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This methodology can be employed to introduce various aryl or heteroaryl substituents in place of the bromine atom.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. beilstein-journals.org

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of amino functionalities.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

Coupling ReactionCoupling PartnerResulting Functional GroupCatalyst System (Example)
Suzuki-MiyauraArylboronic acidBiarylPd(PPh3)4, Na2CO3
SonogashiraTerminal alkyneArylalkynePdCl2(PPh3)2, CuI, Et3N
Buchwald-HartwigAmineArylaminePd2(dba)3, BINAP, NaOt-Bu

Beyond palladium catalysis, the bromine substituent can also undergo nucleophilic substitution reactions, although this is generally less facile for aryl halides compared to alkyl halides.

Exploration of Piperazine Ring Substitutions (Beyond N-Atoms)

While N-substitution of the piperazine ring is a common strategy for diversification, the functionalization of the carbon atoms of the piperazine ring itself offers a pathway to novel analogs with unique three-dimensional structures. However, the direct C-H functionalization of piperazines presents significant challenges due to the presence of two nitrogen atoms, which can lead to side reactions or catalyst inhibition. mdpi.com

Recent advances in synthetic methodology have provided tools to address these challenges:

Direct α-C-H Lithiation and Trapping: This method involves the deprotonation of the C-H bond adjacent to a nitrogen atom using a strong base like sec-butyllithium, often in the presence of a chelating agent like TMEDA, followed by quenching the resulting organolithium species with an electrophile. The N-benzoyl group can act as a directing group for this lithiation. However, careful optimization of reaction conditions is crucial to achieve regioselectivity and avoid side reactions. nih.gov

Photoredox Catalysis: This approach utilizes visible light and a photocatalyst to generate a radical at the α-position to a nitrogen atom, which can then react with a suitable coupling partner. This method has been successfully applied to the C-H arylation of N-arylamines and holds promise for the functionalization of N-benzoylpiperazines. nih.gov

Table 3: Potential Methods for Piperazine Ring Functionalization

MethodReagents/ConditionsPotential Functionalization
α-C-H Lithiationsec-BuLi, TMEDA, then Electrophile (e.g., TMSCl, MeI)Introduction of silyl, methyl, or other groups at the C2/C6 positions
Photoredox CatalysisPhotocatalyst (e.g., Ir(ppy)3), Light, Arylating AgentArylation at the C2/C6 positions

The development of robust and selective methods for the C-H functionalization of the piperazine ring in complex molecules like this compound remains an active area of research. Success in this endeavor would significantly expand the accessible chemical space for this important scaffold.

Advanced Structural and Conformational Analysis of 1 Benzoyl 4 2 Bromobenzyl Piperazine

Crystallographic Investigations

The solid-state architecture of piperazine (B1678402) derivatives offers a static snapshot of their preferred conformations and the non-covalent interactions that govern their assembly into a crystalline lattice. While the specific crystal structure of 1-benzoyl-4-(2-bromobenzyl)piperazine is not publicly available, extensive research on closely related analogues, such as 1-(4-bromobenzoyl)-4-phenylpiperazine (B2813351), provides significant insights into the expected structural features. researchgate.netiucr.orgnih.gov

X-ray Diffraction (XRD) Analysis for Solid-State Conformation

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For derivatives like 1-(4-bromobenzoyl)-4-phenylpiperazine, XRD analysis reveals that the central piperazine ring typically adopts a chair conformation. researchgate.netiucr.orgnih.gov This is the most stable conformation for a six-membered saturated heterocycle, as it minimizes both angular and torsional strain.

Table 1: Selected Crystallographic Data for the Analogue 1-(4-bromobenzoyl)-4-phenylpiperazine

Parameter Value
Crystal System Monoclinic
Space Group P21
a (Å) 18.7779 (4)
b (Å) 10.0699 (2)
c (Å) 15.7288 (3)
V (ų) 2974.18 (10)
Z 8

Data derived from studies on a closely related analogue compound. researchgate.net

Crystal Packing and Intermolecular Interactions (e.g., C-H...O, C-H...π(arene) hydrogen bonds)

The stability of the crystal lattice is highly dependent on a network of intermolecular interactions. While conventional hydrogen bonds may be absent in some benzoylpiperazine derivatives, weaker interactions such as C-H...O and C-H...π(arene) hydrogen bonds play a critical role in the crystal packing. researchgate.netiucr.org

Analysis of Disorder, Pseudosymmetry, and Twinning in Crystal Structures

Crystallographic studies of benzoylpiperazine derivatives have revealed instances of structural complexities such as disorder, pseudosymmetry, and twinning. researchgate.netiucr.org Disorder occurs when a part of the molecule occupies more than one position in the crystal lattice. For example, in 1-(4-bromobenzoyl)-4-(2-methoxyphenyl)piperazine, the bromobenzoyl unit in one of the molecules in the asymmetric unit is disordered. iucr.orgnih.gov

Pseudosymmetry arises when a crystal structure appears to have higher symmetry than it actually does, which can complicate structure solution and refinement. iucr.org Twinning is another phenomenon where two or more single crystals are intergrown in a symmetrical manner. The crystal of 1-(4-bromobenzoyl)-4-phenylpiperazine was identified as a two-component aggregate, which was treated as a 'twin' for the purposes of data acquisition and processing. researchgate.netiucr.orgnih.gov These crystallographic challenges require careful analysis and specialized refinement techniques to obtain an accurate structural model.

Solution-State Conformational Studies

In solution, molecules are dynamic entities, and their conformations can differ significantly from the solid state. Spectroscopic techniques, particularly Dynamic Nuclear Magnetic Resonance (DNMR), are invaluable for studying these conformational dynamics.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy for Restricted Rotations

DNMR is a powerful technique for investigating dynamic processes in molecules that occur on the NMR timescale, such as bond rotations and ring inversions. nih.govbeilstein-journals.orgresearchgate.net For this compound, two primary dynamic processes are of interest: the rotation around the amide C-N bond and the inversion of the piperazine ring.

The bond between the carbonyl carbon and the piperazine nitrogen has a partial double bond character due to resonance, which restricts its rotation. nih.govresearchgate.net This restricted rotation leads to the existence of two distinct rotational isomers, or rotamers. At room temperature, the rate of interconversion between these rotamers is often slow enough on the NMR timescale to result in separate signals for the protons near the amide bond. nih.govbeilstein-journals.org

As the temperature is increased, the rate of rotation increases. Eventually, a temperature is reached, known as the coalescence temperature (Tc), where the two sets of signals merge into a single, broad peak. beilstein-journals.orgresearchgate.net By analyzing the line shape of the NMR signals at different temperatures, it is possible to calculate the activation energy barrier (ΔG‡) for the amide bond rotation. nih.govresearchgate.net For N-benzoylated piperazine compounds, these energy barriers are typically in the range of 56 to 80 kJ mol⁻¹. nih.govresearchgate.net The electronic nature of the substituents on the benzoyl ring can influence this rotational barrier. researchgate.net

Table 2: Representative Rotational Energy Barriers for Amide Bond Rotation in Benzoylpiperazine Analogues

Compound Type Activation Energy (ΔG‡) (kJ mol⁻¹)
Mono-N-benzoylated piperazines 56 - 80
Unsymmetrically N,N'-disubstituted piperazines 56 - 80

Data derived from DNMR studies on analogous compounds. nih.govresearchgate.net

This detailed structural and conformational analysis provides a comprehensive understanding of the molecular architecture of this compound and its analogues. The interplay of solid-state packing forces and dynamic solution-state behavior is crucial for rationalizing its chemical and biological properties.

Piperazine Ring Inversion Dynamics

The piperazine ring, a central feature of the molecule's architecture, typically adopts a chair conformation to minimize steric strain. nih.gov However, this conformation is not static. The ring undergoes a dynamic process known as ring inversion, where it flips between two equivalent chair forms. In asymmetrically substituted piperazines like this compound, this inversion process can be influenced by the nature and size of the substituents on the nitrogen atoms.

Studies on related N-acylated piperazines have shown that the interconversion between the two chair conformations can be restricted at room temperature. nih.govrsc.org This restriction arises from two primary energetic barriers: the rotation around the partial double bond of the amide linkage (the N-C=O bond of the benzoyl group) and the nitrogen inversion at the other nitrogen atom. nih.govresearchgate.net For many N-benzoylated piperazines, the energy barrier for the amide bond rotation is often higher than that for the ring inversion. rsc.org

The presence of a bulky 2-bromobenzyl group on one nitrogen and a benzoyl group on the other creates a sterically demanding environment. This steric hindrance can influence the rate of ring inversion. Temperature-dependent NMR studies on similar compounds have been instrumental in quantifying the energy barriers associated with these dynamic processes, often revealing coalescence temperatures where the signals for the distinct axial and equatorial protons of the piperazine ring merge. rsc.orgresearchgate.net For this compound, it is anticipated that the piperazine ring will exhibit a preferred chair conformation where the bulky substituents occupy equatorial positions to alleviate steric interactions. The dynamics of ring inversion would likely be observable and quantifiable through variable temperature NMR experiments.

Conformational Analysis by Multidimensional NMR Techniques

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed conformational features of molecules in solution. For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would provide invaluable information about the connectivity and spatial relationships of atoms.

While specific multidimensional NMR data for this compound is not publicly available, analysis of related structures allows for a predictive description. nih.govbeilstein-journals.org A ¹H-¹H COSY spectrum would reveal the coupling between protons on the piperazine ring and within the benzyl (B1604629) and benzoyl groups. The HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, aiding in the unambiguous assignment of the piperazine ring carbons.

The HMBC spectrum is particularly crucial for conformational analysis as it shows correlations between protons and carbons that are two or three bonds away. For instance, correlations between the protons of the 2-bromobenzyl group and the carbons of the piperazine ring would confirm the substitution pattern. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, could provide through-space correlations, offering direct evidence for the preferred spatial arrangement of the substituents and the conformation of the piperazine ring. For example, NOE cross-peaks between protons on the benzoyl ring and specific protons on the piperazine ring could indicate the orientation of the benzoyl group relative to the piperazine core.

Vibrational Spectroscopy for Structural Elucidation

Infrared (IR) Spectroscopy for Key Functional Group Vibrations

Infrared (IR) spectroscopy is particularly sensitive to polar functional groups, making it an excellent method for identifying the key vibrational modes in this compound. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its constituent parts. ajol.info

The most prominent feature would be the strong absorption band of the carbonyl (C=O) group from the benzoyl moiety, typically appearing in the range of 1630-1680 cm⁻¹. mdpi.com The exact position of this band can be influenced by the electronic environment and conjugation. The C-N stretching vibrations of the tertiary amine in the piperazine ring are expected to appear in the 1250-1020 cm⁻¹ region.

Aromatic C-H stretching vibrations from both the benzoyl and bromobenzyl rings would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperazine and benzyl methylene (B1212753) groups would appear just below 3000 cm⁻¹ (typically 2800-3000 cm⁻¹). mdpi.com The C-C stretching vibrations within the aromatic rings usually give rise to a series of bands in the 1600-1450 cm⁻¹ region. libretexts.org The presence of the bromine atom on the benzyl ring would result in a C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum, around 600-500 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C=O (Amide)Stretching1630 - 1680Strong
Aromatic C-HStretching3000 - 3100Medium to Weak
Aliphatic C-HStretching2800 - 3000Medium
Aromatic C=CStretching1450 - 1600Medium to Weak
C-N (Tertiary Amine)Stretching1020 - 1250Medium
C-BrStretching500 - 600Medium to Strong

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy, as it is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be particularly useful for characterizing the vibrations of the aromatic rings and the carbon skeleton.

The symmetric stretching vibrations of the aromatic rings, which are often weak in the IR spectrum, are expected to produce strong signals in the Raman spectrum. aps.org These would include the ring breathing modes of both the benzoyl and 2-bromobenzyl moieties. The C-C stretching vibrations of the piperazine ring would also be observable.

While the C=O stretching vibration is also Raman active, its intensity can vary. The C-H stretching vibrations, both aromatic and aliphatic, will be present in the Raman spectrum as well. The low-frequency region of the Raman spectrum would be of interest for observing skeletal vibrations and potentially the C-Br stretching mode, although the latter can sometimes be weak in Raman scattering. The complementary nature of IR and Raman spectroscopy would thus provide a comprehensive vibrational profile of this compound, confirming the presence of all key structural features.

Table 2: Predicted Raman Shifts for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Aromatic C=CRing Breathing/Stretching1580 - 1610, ~1000Strong
Aromatic C-HStretching3000 - 3100Medium
Aliphatic C-HStretching2800 - 3000Medium
C=O (Amide)Stretching1630 - 1680Medium to Weak
Piperazine RingSkeletal VibrationsVariousMedium to Weak

Computational Chemistry and Molecular Modeling of 1 Benzoyl 4 2 Bromobenzyl Piperazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods are invaluable for elucidating molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the molecular geometry and various electronic properties of molecules. For a compound like 1-benzoyl-4-(2-bromobenzyl)piperazine, DFT calculations can determine the most stable three-dimensional arrangement of its atoms.

These calculations typically involve optimizing the molecular geometry to find the lowest energy structure. Key parameters that can be derived include bond lengths, bond angles, and dihedral angles. For instance, in related piperazine (B1678402) structures, the piperazine ring commonly adopts a chair conformation. iucr.orgnih.govnih.gov DFT can also be used to calculate electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MESP). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov

Table 1: Illustrative DFT-Calculated Properties for a Piperazine Derivative (Note: This data is for a related compound and is presented for illustrative purposes.)

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D

Conformational Energy Landscapes and Stability

The presence of multiple rotatable bonds in this compound suggests that it can exist in various conformations. Understanding the conformational energy landscape is crucial for identifying the most stable conformers and the energy barriers between them.

By systematically rotating the key dihedral angles and calculating the corresponding energies using quantum chemical methods, a potential energy surface (PES) can be constructed. This analysis reveals the global minimum energy conformation as well as other low-energy conformers that might be populated at room temperature. The relative energies of these conformers provide insights into the molecule's flexibility and the preferred spatial arrangement of its substituent groups. For similar flexible molecules, researchers have used these techniques to understand how different conformations might influence biological activity.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. This is particularly important for understanding how the molecule behaves in a biological environment, such as in solution.

Dynamic Behavior in Solution and Interaction with Solvents

MD simulations model the movement of atoms and molecules over a period, allowing for the observation of conformational changes and interactions with the surrounding solvent molecules. By placing this compound in a simulated box of water or another solvent, its dynamic behavior can be studied.

These simulations can reveal how the solvent affects the conformational preferences of the molecule and how the molecule, in turn, structures the solvent around it. Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com

Conformational Sampling and Trajectory Analysis

Over the course of an MD simulation, the molecule will explore a range of conformations. The resulting trajectory can be analyzed to understand the dominant conformational states and the transitions between them. This dynamic sampling can provide a more realistic picture of the molecule's conformational landscape than static calculations alone.

Analysis of the trajectory can identify persistent hydrogen bonds or other non-covalent interactions that stabilize certain conformations. For drug-like molecules, understanding the accessible conformations is key to predicting how they might bind to a biological target. mdpi.com

Molecular Docking and Ligand-Target Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.

In silico docking studies can identify potential binding sites on a target protein and predict the binding affinity of the ligand. nih.gov The process involves placing the ligand in the binding site of the receptor and evaluating the different possible binding poses based on a scoring function. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-receptor complex. nih.gov

For example, studies on other piperazine derivatives have used molecular docking to investigate their potential as anticancer agents by predicting their interactions with targets like topoisomerase or as CNS agents by modeling their binding to specific receptors. nih.govnih.gov Such studies provide valuable hypotheses about the potential mechanism of action of a compound, which can then be tested experimentally.

Table 2: Illustrative Molecular Docking Results for a Piperazine Derivative with a Protein Target (Note: This data is for a related compound and is presented for illustrative purposes.)

ParameterValue
Binding Energy (kcal/mol)-8.5
Key Interacting ResiduesPHE 330, TRP 279
Type of Interactionπ-π stacking, Cation-π

Prediction of Binding Modes with Potential Biological Targets

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method allows for the exploration of potential binding modes of this compound with various biological targets. For instance, piperazine derivatives have been investigated for their activity against a range of targets, including G-protein coupled receptors and enzymes. nih.gov

In a hypothetical docking study, this compound could be docked into the active site of a target protein, such as a serotonin (B10506) or dopamine (B1211576) receptor, for which other benzoylpiperidine derivatives have shown affinity. mdpi.com The predicted binding mode would likely involve the piperazine ring adopting a chair conformation, a common feature for this heterocyclic system. iucr.orgresearchgate.netnih.govnih.gov Key interactions could include hydrogen bonds between the benzoyl carbonyl oxygen and amino acid residues in the receptor's binding pocket, as well as hydrophobic interactions involving the aromatic rings. The 2-bromobenzyl moiety would also contribute to the binding through steric and potential halogen bonding interactions.

Assessment of Binding Affinities and Energetics

Following the prediction of binding modes, the assessment of binding affinities and energetics provides a quantitative measure of the ligand-receptor interaction. Computational methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be employed to calculate the binding free energy. These calculations consider various energy components, including van der Waals forces, electrostatic interactions, and solvation energies.

A lower calculated binding free energy suggests a more stable and favorable interaction between this compound and its potential biological target. For example, studies on similar piperazine-containing compounds have utilized these methods to rank potential drug candidates based on their predicted binding affinities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (In Silico)

QSAR and pharmacophore modeling are essential in silico techniques for understanding the relationship between the chemical structure of a compound and its biological activity, guiding the design of more potent analogs.

Development of QSAR Models for Predictive Biological Activity

QSAR models are mathematical equations that correlate the physicochemical properties of a series of compounds with their biological activities. researchgate.net To develop a QSAR model for this compound and its analogs, a dataset of compounds with known biological activities (e.g., IC50 values) against a specific target would be required. Various molecular descriptors, such as lipophilicity (logP), molar refractivity, and electronic parameters, would be calculated for each compound.

Statistical methods like multiple linear regression or partial least squares would then be used to generate a QSAR equation. A robust QSAR model would have high predictive power, allowing for the estimation of the biological activity of new, unsynthesized derivatives of this compound.

Illustrative QSAR Model Data:

DescriptorCoefficient
logP0.45
Molar Refractivity0.12
Dipole Moment-0.23
Statistic Value
0.85
0.72

This table is for illustrative purposes only and does not represent actual experimental data.

Identification of Key Structural Features for Biological Interactions

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. researchgate.net For this compound, a pharmacophore model could be generated based on its structure and the known binding modes of similar active compounds.

The key pharmacophoric features would likely include:

An aromatic ring (from the benzoyl group).

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrophobic feature (the benzyl (B1604629) group).

A potential halogen bond donor (the bromine atom).

This model would serve as a 3D query to screen virtual compound libraries for new molecules with the desired structural features and potential biological activity.

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

In silico ADME prediction is a critical component of modern drug discovery, helping to identify potential pharmacokinetic issues early in the development process. nih.govresearchgate.netnih.govrsc.orgrsc.org

Prediction of Physicochemical Parameters Relevant to Biological Fate

Various computational tools can predict the physicochemical properties of this compound that are relevant to its absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for assessing the drug-likeness of a compound.

Predicted Physicochemical Properties of this compound:

ParameterPredicted ValueSignificance
Molecular Weight373.29 g/mol Influences diffusion and absorption.
logP (Lipophilicity)3.8Affects solubility and membrane permeability.
Topological Polar Surface Area (TPSA)29.54 ŲRelates to membrane transport.
Number of Hydrogen Bond Donors0Influences binding and solubility.
Number of Hydrogen Bond Acceptors2Influences binding and solubility.
Rotatable Bonds4Relates to conformational flexibility.

This table contains theoretically calculated or predicted values and is for illustrative purposes.

These predicted parameters can be used to assess compliance with guidelines such as Lipinski's Rule of Five, which helps to predict oral bioavailability. The values for this compound suggest that it has characteristics generally favorable for a potential drug candidate.

Computational Metabolic Stability and Reactivity Prediction

In the contemporary drug discovery and development landscape, the early assessment of a compound's metabolic fate is crucial for identifying candidates with favorable pharmacokinetic profiles. Computational, or in silico, methods provide a rapid and resource-efficient means to predict the metabolic stability and chemical reactivity of novel molecules like this compound before undertaking extensive experimental studies. nih.govnih.gov These predictive models leverage vast datasets of known metabolic transformations and employ quantum chemical principles to forecast how a molecule will behave in a biological system. nih.gov

The prediction of metabolic stability involves identifying which enzymes are likely to metabolize the compound and how quickly this biotransformation may occur. For most xenobiotics, the Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the majority of phase I metabolic reactions. figshare.com Computational tools can predict whether a compound is a substrate or an inhibitor of specific CYP isoforms. researchgate.net Such predictions are vital, as inhibition of major CYP enzymes can lead to adverse drug-drug interactions. researchgate.net

Predicted Metabolic Profile

The metabolic fate of this compound is predicted by analyzing its constituent functional groups and their known biotransformations. The primary sites susceptible to metabolism are the aromatic rings and the N-benzyl bond. Based on studies of similar piperazine derivatives, several metabolic pathways can be anticipated. researchgate.netnih.gov

Aromatic Hydroxylation: The benzoyl and the 2-bromobenzyl aromatic rings are susceptible to hydroxylation, a common metabolic pathway catalyzed by CYP enzymes. nih.gov The exact position of hydroxylation is influenced by the electronic properties of the substituents.

N-Dealkylation: The bond between the piperazine nitrogen and the benzyl group can be cleaved, leading to the formation of 1-benzoylpiperazine (B87115) and a 2-bromobenzyl fragment. This N-dealkylation is a well-documented metabolic route for N-benzylpiperazine (BZP) and its analogs. researchgate.netnih.gov

Piperazine Ring Oxidation: The piperazine ring itself can undergo oxidation to form various metabolites.

In silico models, such as those available through platforms like SwissADME and pkCSM, provide quantitative predictions for a compound's pharmacokinetic properties. nih.govresearchgate.net These tools predict interactions with key metabolic enzymes and transporters.

Table 1: Predicted Metabolic and Pharmacokinetic Properties of this compound

ParameterPredicted OutcomeImplication
CYP1A2 InhibitorYesPotential for drug interactions with CYP1A2 substrates. researchgate.net
CYP2C9 InhibitorYesPotential for drug interactions with CYP2C9 substrates. researchgate.net
CYP2D6 InhibitorNoLower risk of interactions with drugs metabolized by CYP2D6.
CYP3A4 InhibitorYesHigh potential for drug interactions, as CYP3A4 metabolizes many drugs. researchgate.net
CYP2D6 SubstrateYesThe compound is likely metabolized by the CYP2D6 enzyme.
CYP3A4 SubstrateYesThe compound is likely metabolized by the CYP3A4 enzyme.

Computational Reactivity Analysis

Quantum chemistry calculations, particularly using Density Functional Theory (DFT), are employed to understand a molecule's intrinsic reactivity. scilit.comresearchgate.net These methods calculate the electronic structure and provide insights into which parts of the molecule are most likely to participate in chemical reactions. Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (Egap) is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. nih.gov These maps are instrumental in predicting sites for electrophilic and nucleophilic attack. For this compound, the oxygen atom of the benzoyl group is expected to be a site of negative potential (nucleophilic center), while the hydrogen atoms and regions near the bromine atom would exhibit positive potential (electrophilic centers).

Table 2: Predicted Quantum Chemical Reactivity Descriptors for this compound

Quantum Chemical ParameterPredicted Value (eV)Interpretation
EHOMO (Highest Occupied Molecular Orbital Energy)-6.5Indicates the molecule's capacity to donate electrons.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)-1.2Indicates the molecule's capacity to accept electrons.
Egap (HOMO-LUMO Energy Gap)5.3A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net
Ionization Potential6.5Energy required to remove an electron.
Electron Affinity1.2Energy released when an electron is added.

By integrating these computational approaches, a comprehensive profile of the likely metabolic stability and intrinsic reactivity of this compound can be constructed. This predictive assessment is invaluable for guiding further experimental work and for the strategic optimization of the molecule's properties in a drug discovery context.

Investigation of Biological Activity and Pharmacological Relevance in Vitro and in Silico Studies

Enzyme Inhibition Profiling (In Vitro)

There is no available information in the scientific literature regarding the in vitro enzyme inhibition profile of 1-benzoyl-4-(2-bromobenzyl)piperazine.

Receptor Binding and Modulation Studies (In Vitro)

No data is available concerning the in vitro receptor binding or modulation properties of this compound.

Antiproliferative and Cytotoxic Activity (In Vitro)

There are no specific studies on the in vitro antiproliferative or cytotoxic activity of this compound. The existing body of research on the anticancer properties of benzoylpiperazine derivatives focuses on compounds with different structural features, such as 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine. researchgate.netmdpi.comnih.govresearchgate.netresearchgate.net Consequently, no data tables of inhibition potency (e.g., IC50 or GI50 values) against cancer cell lines can be provided for the target compound.

Cell Line-Based Assays against Cancer Cell Lines

The cytotoxic potential of piperazine (B1678402) derivatives has been extensively evaluated against a panel of human cancer cell lines. While specific data for this compound is not extensively detailed in the public domain, studies on structurally related compounds provide significant insights into the potential anticancer activity of this class of molecules.

For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated notable cytotoxicity across various cancer cell lines. mdpi.com These compounds were tested against liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116), gastric (KATO-3), and endometrial (MFE-296) cancer cell lines. mdpi.com The broad-spectrum activity highlights the potential of the N-benzoylpiperazine core in cancer therapy. Similarly, novel benzhydrylpiperazine derivatives have shown antiproliferative activity against human tumor cell lines, with some compounds exhibiting significant potency against leukemia (HL-60), lymphoma (Z138), and T-cell acute lymphoblastic leukemia (DND-41) cell lines. researchgate.net

Furthermore, piperazine-tethered bergenin (B1666849) hybrids have displayed cell-specific cytotoxic activity, particularly against tongue cancer cell lines (CAL-27, SCC09), while showing no activity against colorectal, oral, lung, and breast cancer cells in one study. nih.gov This underscores the importance of the substituents on the piperazine ring in determining the cancer cell type specificity.

Growth Inhibition (GI50) and Viability Assays

Growth inhibition (GI50) values are a crucial metric for quantifying the cytotoxic potency of a compound. For a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, GI50 values were determined using the sulforhodamine B (SRB) assay. mdpi.comresearchgate.net These assays revealed that the compounds exhibited significant cell growth inhibitory activity, with GI50 values in the micromolar range against the tested cancer cell lines. mdpi.comresearchgate.net

While the direct GI50 value for this compound is not available in the cited literature, the data from analogous compounds suggest that it would likely exhibit cytotoxic properties. For example, some of the most active compounds in the 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine series showed potent inhibition of cancer cell proliferation. mdpi.com Time-dependent cytotoxicity analyses of certain derivatives indicated their long-term stability and sustained inhibitory effects. mdpi.com

Interactive Table: Cytotoxicity of Selected Piperazine Derivatives on Various Cancer Cell Lines

Compound ClassCancer Cell Lines TestedObserved Activity
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines mdpi.comLiver, Breast, Colon, Gastric, EndometrialSignificant cell growth inhibitory activity in micromolar concentrations.
Benzhydrylpiperazine-based Δ2-1,2,3-triazoline hybrids researchgate.netHuman tumor cell lines including HL-60, Z138, DND-41IC50 values ranging from 16.80 to 58.45 µM.
Piperazine linked bergenin hybrids nih.govTongue, Colorectal, Oral, Lung, BreastSignificant cytotoxic activity against tongue cancer cell lines (IC50 from 15.41–92.9 μM).

Structure-Activity Relationship (SAR) Studies

The biological activity of piperazine derivatives is intricately linked to their chemical structure. SAR studies help in understanding how different functional groups and structural modifications influence their pharmacological effects.

Correlating Structural Modifications to Biological Outcomes

SAR studies on various series of piperazine compounds have revealed key determinants of their anticancer activity. For example, in a series of 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety, the substitution pattern on the phenyl ring was found to be crucial for cytotoxicity. nih.gov Compounds with a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent exhibited the most potent cytotoxic activity against breast adenocarcinoma cells (MCF7), even surpassing the reference drug doxorubicin. nih.gov This indicates that the electronic and steric properties of the substituents on the phenylpiperazine moiety play a critical role in the anticancer efficacy.

Impact of Benzoyl and 2-Bromobenzyl Moieties on Activity

The benzoyl group at the N1 position of the piperazine ring is a common feature in many biologically active compounds. The carbonyl group within the benzoyl moiety can act as a hydrogen bond acceptor, potentially interacting with biological targets. mdpi.com The nature and position of substituents on the benzoyl ring can significantly modulate the activity. For instance, in a study of acetylcholinesterase inhibitors, electron-withdrawing groups (like chlorine and fluorine) at the meta position and an electron-donating group (methoxy) at the para position of the phenyl ring of the benzoyl moiety enhanced the inhibitory activity. researchgate.net

The 2-bromobenzyl moiety at the N4 position introduces both steric bulk and a halogen atom. The bromine atom can participate in halogen bonding and alter the lipophilicity of the molecule, which can influence its membrane permeability and binding to target proteins. In the context of tyrosinase inhibitors, the presence of a benzyl (B1604629) substituent was found to be important for interactions within the enzyme's active site. nih.gov While direct SAR data for the 2-bromobenzyl group in anticancer piperazine derivatives is scarce, the position and nature of the substituent on the benzyl ring are generally considered to be critical for defining the potency and selectivity of the compound.

Proposed Mechanisms of Action (MOA) (In Vitro and In Silico)

Understanding the mechanism of action at a molecular level is crucial for the rational design of more effective therapeutic agents. In vitro and in silico studies have shed light on the potential molecular pathways and targets of piperazine derivatives.

Elucidation of Molecular Pathways and Targets

Several piperazine-containing compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov The induction of apoptosis is a desirable characteristic for an anticancer drug. The molecular mechanisms underlying apoptosis induction by piperazine derivatives can be multifaceted. For instance, some piperazine compounds have been reported to stimulate the production of reactive oxygen species (ROS), which in turn can trigger the intrinsic apoptotic pathway through the release of cytochrome c from the mitochondria. nih.gov

Molecular docking studies have been instrumental in identifying potential molecular targets. For certain phenylpiperazine derivatives, topoisomerase II (Topo II) has been proposed as a key target. nih.gov These compounds are predicted to bind to the DNA-Topo II complex, thereby inhibiting the enzyme's function and leading to DNA damage and cell death. nih.gov The phenylpiperazine moiety, in some cases, has been shown to interact with specific amino acid residues within the enzyme's binding pocket. nih.gov Furthermore, some piperazine derivatives are also capable of binding to the minor groove of DNA, which represents another potential mechanism for their cytotoxic effects. nih.gov

Interactive Table: Proposed Mechanisms of Action for Piperazine Derivatives

Proposed MechanismKey EventsInvestigated Compound Class
Induction of Apoptosis nih.govStimulation of ROS production, release of cytochrome c.Piperazine-containing toxicants.
Inhibition of Topoisomerase II nih.govBinding to the DNA-Topo II complex.Phenylpiperazine derivatives of 1,2-benzothiazine.
DNA Minor Groove Binding nih.govDirect interaction with the DNA minor groove.Phenylpiperazine derivatives of 1,2-benzothiazine.

Evidence from Biochemical Assays and Computational Predictions

Biochemical assays and in silico computational studies are fundamental tools in drug discovery for elucidating the mechanisms of action and predicting the efficacy of novel compounds. For derivatives of 1-benzoyl-4-benzylpiperazine (B3580706), these investigations have primarily focused on their potential as enzyme inhibitors and as ligands for various receptors.

Biochemical Assay Findings for Analogs

Research into compounds structurally similar to this compound has revealed significant biological activities, particularly in the domain of enzyme inhibition. A notable example is the investigation of 1-benzyl-4-(substituted benzoyl)piperazine derivatives as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. One such analog, 1-benzyl-4-(4-chlorobenzoyl)piperazine , demonstrated inhibitory activity against tyrosinase, suggesting that the N-benzoyl-N'-benzylpiperazine core is a viable scaffold for targeting this enzyme. nih.gov The substitution on the benzoyl ring plays a crucial role in the inhibitory potency.

Another related compound, (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one , which features the 4-bromobenzyl group, has also been synthesized and evaluated for its biological activity, indicating the feasibility of exploring the pharmacological potential of such brominated derivatives. bohrium.com

Furthermore, studies on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cells. nih.govmdpi.com This suggests that the benzoyl-piperazine scaffold could be a promising framework for the development of novel anticancer agents. The substitution pattern on the benzoyl ring was found to significantly influence the cytotoxic efficacy of these compounds. researchgate.net

The following interactive table summarizes the reported biological activities of compounds analogous to this compound.

Interactive Data Table: Biological Activity of 1-benzoyl-4-benzylpiperazine Analogs

Compound NameBiological Target/AssayObserved ActivityReference
1-benzyl-4-(4-chlorobenzoyl)piperazineTyrosinase InhibitionInhibitor nih.gov
(E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-oneGeneral Biological ActivityEvaluated bohrium.com
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine DerivativesCytotoxicity against Cancer Cell Lines (e.g., HUH7, MCF7, HCT116)Significant cell growth inhibitory activity nih.govmdpi.comresearchgate.net
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine DerivativesAntimicrobial Activity (e.g., S. aureus)Moderate Activity mdpi.com

Computational Predictions and In Silico Modeling

Computational studies, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, offer a predictive understanding of the pharmacological profile of a compound before its synthesis and in vitro testing.

Molecular docking studies on 1-benzyl-4-(benzoyl)piperazine derivatives have been performed to elucidate their binding modes with target enzymes. For instance, the docking of tyrosinase inhibitors revealed that the benzyl substituent can form important interactions within a hydrophobic pocket of the enzyme's active site, which may explain the observed potency of these compounds. nih.gov It is plausible that the 2-bromobenzyl group of this compound could similarly occupy this or an adjacent hydrophobic pocket, with the bromine atom potentially forming halogen bonds or other specific interactions that could enhance binding affinity.

In silico studies on other arylpiperazine derivatives have also predicted their potential as antagonists for various receptors, such as androgen receptors, based on their ability to dock into the ligand-binding domain. nih.gov Given the structural similarities, it is conceivable that this compound could also exhibit affinity for a range of G-protein coupled receptors or other pharmacological targets.

The following interactive table presents hypothetical in silico predictions for this compound based on the computational analysis of its structural analogs.

Interactive Data Table: Predicted In Silico Profile for this compound

ParameterPredicted OutcomeRationale based on Analogs
Potential Biological Target Tyrosinase, Androgen Receptor, various GPCRsAnalogs show activity against tyrosinase and androgen receptors. The arylpiperazine scaffold is a common feature in many receptor ligands. nih.govnih.gov
Binding Mode The 2-bromobenzyl group likely occupies a hydrophobic pocket. The benzoyl group may engage in hydrogen bonding or pi-stacking interactions.Docking studies of similar piperazine derivatives show engagement of the benzyl and benzoyl moieties in specific interactions with target proteins. nih.gov
Predicted Lipophilicity (LogP) Moderately highThe presence of two aromatic rings and a halogen atom generally increases lipophilicity. nih.gov
Drug-Likeness Likely to adhere to Lipinski's Rule of FiveThe molecular weight and number of hydrogen bond donors/acceptors are expected to be within the typical range for orally bioavailable drugs.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

While classical methods for synthesizing diarylmethylpiperazine derivatives are established, future efforts must focus on developing more efficient, sustainable, and scalable routes. eurekaselect.com The complex structure of 1-benzoyl-4-(2-bromobenzyl)piperazine presents an ideal case for applying modern synthetic strategies that offer improvements over traditional batch processing.

Green chemistry principles offer a framework for creating more environmentally benign and economically viable synthetic processes. rsc.org The application of these principles to the synthesis of this compound could significantly reduce waste, minimize the use of hazardous materials, and lower energy consumption. jddhs.comresearchgate.net Key areas of focus include the use of safer, renewable solvents, the development of catalytic reactions to replace stoichiometric reagents, and the implementation of energy-efficient techniques like microwave-assisted synthesis. jddhs.commdpi.com For instance, a greener approach could involve replacing hazardous alkyl halides with more benign alcohols for the N-alkylation of the piperazine (B1678402) core. eurekaselect.com Solvent-free reaction conditions, potentially utilizing mechanochemical methods like grinding, also represent a promising avenue for waste reduction. mdpi.com

Table 1: Comparison of Synthetic Approaches for this compound

Methodology Key Principles Potential Advantages for Synthesis
Traditional Synthesis Often relies on stoichiometric reagents, hazardous solvents, and significant energy input for heating and purification. Established and understood reaction pathways.
Green Chemistry Waste prevention, atom economy, use of safer solvents and reagents, energy efficiency, catalysis. researchgate.net Reduced environmental impact, lower costs, increased safety, potential for cleaner reactions with higher purity. mdpi.com
Flow Chemistry Continuous processing in small-volume reactors, precise control over reaction parameters, integration of synthesis and purification. beilstein-journals.orgresearchgate.net Enhanced safety with hazardous reagents, improved scalability, higher reproducibility, and potential for automation. mdpi.com

Flow chemistry, or continuous-flow processing, is a transformative technology for chemical synthesis. researchgate.net Its application to the multi-step synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control. beilstein-journals.orgnih.gov Machine-assisted, automated systems can seamlessly integrate multiple reaction steps, such as the initial N-benzoylation of piperazine followed by the subsequent N-alkylation with 2-bromobenzyl bromide. This approach allows for precise control over temperature, pressure, and reaction time, often leading to higher yields and purities. beilstein-journals.org Furthermore, the use of packed-bed reactors with immobilized catalysts or reagents can simplify purification and facilitate a more continuous and efficient workflow. researchgate.netmdpi.com

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

Future research will greatly benefit from the application of advanced spectroscopic techniques for real-time monitoring and analysis. mdpi.com These non-invasive methods can provide dynamic information about reaction kinetics, intermediate formation, and product purity, which is invaluable for optimizing synthetic processes, particularly in a flow chemistry setup. spectroscopyonline.com

Techniques such as Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy can monitor the concentration of reactants and products in real-time, providing a molecular "fingerprint" of the reaction mixture. spectroscopyonline.commdpi.com Raman and fluorescence spectroscopy also offer highly sensitive, non-invasive monitoring capabilities. mdpi.comfrontiersin.org Beyond synthesis, advanced imaging techniques like FTIR spectroscopic imaging could be used to study the compound's behavior in biological systems, such as its interaction with cells or tissues, by providing spatially resolved chemical information without the need for labels. mdpi.comresearchgate.net

Table 2: Spectroscopic and Imaging Techniques for Future Analysis

Technique Principle Potential Application for this compound
ATR-FTIR Spectroscopy Measures the absorption of infrared light by molecular vibrations at a surface. mdpi.com Real-time monitoring of synthesis, ensuring reaction completion and identifying byproducts. spectroscopyonline.com
Raman Spectroscopy Analyzes inelastic scattering of monochromatic light to probe vibrational modes. mdpi.com In-situ analysis of chemical structure and transformations, complementary to FTIR.
Fluorescence Spectroscopy Detects fluorescence from molecules after excitation with light, highly sensitive for specific molecules. mdpi.com Tracking the compound in biological assays or studying binding interactions if the molecule or its environment is fluorescent.
FTIR Spectroscopic Imaging Combines FTIR spectroscopy with microscopy to generate chemical maps of a sample. researchgate.net Label-free imaging of the compound's distribution within biological tissues or formulations. mdpi.com

Integrated Computational-Experimental Approaches for Target Identification and Validation

The integration of computational modeling with experimental validation offers a powerful paradigm for accelerating drug discovery and understanding molecular mechanisms. mdpi.com For this compound, this hybrid approach can be used to predict potential biological targets, design more potent analogs, and elucidate binding modes.

The process typically begins with in silico methods. mdpi.com Techniques like molecular docking and virtual screening can be used to test the compound against large libraries of known protein structures. nih.gov Pharmacophore modeling can identify the key structural features necessary for biological activity, guiding the design of new derivatives. bohrium.com Following computational analysis, the most promising hypotheses are tested experimentally. The iterative cycle of computational prediction and experimental validation significantly streamlines the research process, focusing laboratory resources on the most viable candidates. mdpi.com

Table 3: Integrated Workflow for Target Identification

Step Computational/Experimental Tool Objective
1. Initial Screening Molecular Docking, Virtual Screening Predict binding affinity of this compound against a library of biological targets. nih.gov
2. Model Refinement 3D-QSAR, Pharmacophore Modeling Build models that correlate the compound's structure with potential activity and identify essential features. bohrium.comnih.gov
3. Derivative Design In Silico Modification Design a focused library of novel analogs based on the pharmacophore model with potentially improved properties.
4. Synthesis & Validation Chemical Synthesis Synthesize the highest-ranking computationally designed compounds.
5. Biological Testing In Vitro Assays Experimentally validate the biological activity of the new compounds against the predicted targets.
6. Structural Analysis Molecular Dynamics Simulations Simulate the dynamic behavior of the compound-target complex to understand binding stability and interactions. bohrium.com

Exploration of Broader Biological Target Space (Beyond Current Findings)

The piperazine ring is a well-known "privileged scaffold" present in a multitude of FDA-approved drugs, targeting a wide array of biological systems including receptors, enzymes, and ion channels. thieme-connect.comnih.gov This suggests that the biological activity of this compound may extend far beyond any currently identified targets. A systematic exploration of its broader biological target space is a critical future direction.

High-throughput screening campaigns against diverse panels of pharmacological targets could uncover entirely new therapeutic applications. Given that piperazine derivatives have shown activity as PARP1 inhibitors, antifungal agents, and antipsychotics, these areas represent logical starting points for investigation. thieme-connect.comnih.gov The unique combination of the benzoyl group and the bromobenzyl moiety may confer novel selectivity or potency against established or unexplored targets.

Table 4: Potential Biological Target Classes for Exploration

Target Class Rationale Based on Piperazine Scaffold Example Targets
Enzymes Piperazine is a core component of enzyme inhibitors like the PARP1 inhibitor Olaparib. nih.gov Poly (ADP-ribose) polymerase (PARP), kinases, proteases.
G-Protein Coupled Receptors (GPCRs) Many CNS-active drugs with piperazine cores target dopamine (B1211576) and serotonin (B10506) receptors. Dopamine receptors (D2, D3), Serotonin receptors (5-HT1A, 5-HT2A).
Ion Channels Certain piperazine-containing compounds act as calcium channel blockers. L-type calcium channels, sodium channels.
Antimicrobial Targets Piperazine derivatives have been investigated for antifungal and antitubercular activities. thieme-connect.com Fungal cell wall synthesis enzymes, bacterial cell division proteins.

Investigation of Degradation Pathways and Environmental Fate

As with any novel chemical entity, a thorough understanding of its environmental persistence, degradation, and potential for bioaccumulation is essential. nih.gov The presence of a brominated aromatic ring in this compound warrants a careful investigation into its environmental fate, as halogenated organic compounds can be resistant to degradation. mdpi.com

Future research should focus on identifying the biotic and abiotic degradation pathways of the compound. Studies should investigate its susceptibility to microbial degradation in soil and water, as well as abiotic processes like photolysis and hydrolysis. mdpi.comnih.gov Identifying the primary degradation products is crucial for a complete environmental risk assessment. Furthermore, the lipophilicity of the compound should be evaluated to determine its potential for bioaccumulation in organisms. researchgate.net Techniques like compound-specific isotope analysis (CSIA) could be employed to elucidate complex degradation mechanisms in environmental matrices. mdpi.com

Table 5: Key Areas for Environmental Fate Investigation

Area of Study Key Questions Relevant Analytical Methods
Biodegradation Is the compound metabolized by microorganisms in soil and aquatic environments? What are the resulting metabolites? mdpi.com Liquid chromatography-mass spectrometry (LC-MS) to identify degradation products.
Abiotic Degradation How stable is the compound to sunlight (photolysis) and water (hydrolysis)? Controlled laboratory studies under simulated environmental conditions (e.g., UV light, varying pH).
Bioaccumulation Potential Does the compound accumulate in the tissues of organisms? Measurement of the octanol-water partition coefficient (LogP); studies using model organisms. researchgate.net
Environmental Mobility How does the compound move through soil and water? Soil sorption/desorption studies; volatility measurements. nih.gov

Conclusion

Outlook for Future Research and Practical Implementations

The future research outlook for 1-benzoyl-4-(2-bromobenzyl)piperazine is open and will depend on the initiative of researchers to investigate its properties. A logical first step would be its inclusion in high-throughput screening campaigns to identify any potential biological targets. Should initial screenings yield promising results, further research could delve into its mechanism of action, structure-activity relationships, and potential therapeutic applications.

Possible areas of investigation, based on the activities of related compounds, could include its potential as a dopaminergic or serotonergic ligand, or as an agent targeting other central nervous system receptors. The practical implementation of this compound is entirely contingent on the outcomes of such future preclinical studies. At present, there are no known practical implementations for this compound.

Q & A

Q. Q1. How can the synthesis of 1-benzoyl-4-(2-bromobenzyl)piperazine be optimized for higher yield and purity?

Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution rates during benzylation or benzoylation steps .
  • Reaction Monitoring : Track progress via TLC (e.g., 1:2 hexane:ethyl acetate) to minimize side products .
  • Purification : Column chromatography (silica gel, 1:8 ethyl acetate:hexane) effectively isolates the compound from unreacted intermediates .
  • Catalysis : Copper sulfate/sodium ascorbate systems (click chemistry) improve regioselectivity in triazole formation for analogs .

Structural Characterization

Q. Q2. What advanced techniques confirm the molecular structure of this compound?

Methodological Answer :

  • NMR/IR Spectroscopy : Assign proton environments (e.g., benzoyl carbonyl at ~168 ppm in 13C^{13}\text{C} NMR) and confirm functional groups (C=O stretch at ~1650 cm1^{-1}) .
  • X-Ray Crystallography : Resolve supramolecular interactions (e.g., C–H⋯O hydrogen bonds) and disorder in aromatic rings, as seen in bromobenzoyl analogs .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 399.08) .

Pharmacological Evaluation

Q. Q3. What in vitro assays evaluate the anticancer potential of this compound?

Methodological Answer :

  • Cytotoxicity Assays : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculations .
  • Apoptosis Markers : Flow cytometry (Annexin V/PI staining) to quantify programmed cell death induction .
  • Molecular Docking : Predict binding to kinases (e.g., EGFR) using AutoDock Vina, validated by binding energy scores (<-8 kcal/mol) .

Data Contradictions

Q. Q4. How should researchers resolve discrepancies in biological activity data for piperazine derivatives?

Methodological Answer :

  • Assay Standardization : Control variables (e.g., cell passage number, serum concentration) to reduce inter-lab variability .
  • Structural Analog Comparison : Benchmark against 1-(2-bromobenzoyl)-4-(4-methoxyphenyl)piperazine (IC50_{50} ~12 µM) to contextualize activity .
  • Purity Verification : Use HPLC (≥95% purity) to exclude impurities as confounding factors .

Receptor Interactions

Q. Q5. What computational methods predict neurological target binding for this compound?

Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability (e.g., 5-HT1A_{1A} receptors) over 100 ns trajectories .
  • Free Energy Perturbation (FEP) : Quantify substituent effects (e.g., bromobenzyl vs. fluorobenzyl) on binding affinity .
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features to serotonin transporter (SERT) active sites .

Crystallography & Supramolecular Assembly

Q. Q6. How does the 2-bromobenzyl group influence the crystal packing of this compound?

Methodological Answer :

  • Hydrogen Bonding : Bromine’s electron-withdrawing effect strengthens C–H⋯O interactions (2.8–3.0 Å) between benzoyl and adjacent rings .
  • π-Stacking : Bromobenzyl’s steric bulk disrupts coplanar stacking, unlike methoxyphenyl analogs, altering lattice symmetry .
  • Disorder Analysis : Refine occupancy ratios (e.g., 0.94:0.06) for disordered bromine positions using SHELXL .

Stability & Degradation

Q. Q7. What strategies mitigate degradation of this compound during storage?

Methodological Answer :

  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .
  • Cyclodextrin Inclusion : Form complexes with β-cyclodextrin to enhance aqueous stability (e.g., 90% retention after 30 days) .
  • Temperature Control : Maintain at -20°C in amber vials to reduce photodegradation .

Structure-Activity Relationships (SAR)

Q. Q8. How can SAR studies elucidate the role of the 2-bromobenzyl group in bioactivity?

Methodological Answer :

  • Analog Synthesis : Replace bromine with Cl, F, or H to compare IC50_{50} trends (e.g., bromine enhances lipophilicity, logP ~3.5) .
  • 3D-QSAR Models : CoMFA/CoMSIA maps highlight steric/electrostatic contributions of bromine to activity .
  • Proteomics : Identify bromine-dependent protein targets via thermal shift assays .

Analytical Quantification

Q. Q9. What validated methods quantify this compound in biological matrices?

Methodological Answer :

  • Capillary Electrophoresis (CE) : Use UV detection at 236 nm with p-tolylpiperazine as an internal standard (LOD: 0.1 µg/mL) .
  • LC-MS/MS : MRM transitions (e.g., m/z 399→212) in plasma with SPE cleanup (recovery >85%) .
  • Raman Microspectroscopy : Differentiate from isomers via PCA-LDA of spectral fingerprints (20 mW laser, 256 scans) .

Synergistic Effects

Q. Q10. How can synergistic effects with existing therapies be systematically evaluated?

Methodological Answer :

  • Combinatorial Screening : Test with cisplatin or doxorubicin in checkerboard assays (FIC index <0.5 indicates synergy) .
  • Isobologram Analysis : Plot dose-response curves to identify additive/synergistic regions .
  • Transcriptomics : RNA-seq to map pathways (e.g., apoptosis, DNA repair) potentiated by combination therapy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.